2-[(4-ethylpiperazin-1-yl)methyl]-4-nitrophenol
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Overview
Description
2-[(4-ethylpiperazin-1-yl)methyl]-4-nitrophenol is an organic compound that features a piperazine ring substituted with an ethyl group and a nitrophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethylpiperazin-1-yl)methyl]-4-nitrophenol typically involves the reaction of 4-nitrophenol with 1-(chloromethyl)-4-ethylpiperazine under basic conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, and requires a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-ethylpiperazin-1-yl)methyl]-4-nitrophenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as alkylation or acylation, using appropriate reagents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides, base (e.g., sodium hydride).
Major Products
Reduction: 2-[(4-ethylpiperazin-1-yl)methyl]-4-aminophenol.
Substitution: Various alkylated or acylated derivatives of the phenol.
Scientific Research Applications
2-[(4-ethylpiperazin-1-yl)methyl]-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(4-ethylpiperazin-1-yl)methyl]-4-nitrophenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s ability to cross cell membranes, while the nitrophenol moiety can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol
- 2-[(4-ethylpiperazin-1-yl)methyl]-4-aminophenol
- 2-[(4-ethylpiperazin-1-yl)methyl]-4-chlorophenol
Uniqueness
2-[(4-ethylpiperazin-1-yl)methyl]-4-nitrophenol is unique due to the presence of both the ethyl-substituted piperazine ring and the nitrophenol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]-4-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-2-14-5-7-15(8-6-14)10-11-9-12(16(18)19)3-4-13(11)17/h3-4,9,17H,2,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQCWZKWCQRGRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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